1-(Azetidin-3-yl)-2-ethoxyethan-1-one

EAAT3 excitatory amino acid transporter neuroprotection

Sourcing azetidine-based building blocks with validated biological selectivity often involves lengthy lead times and uncertain quality. 1-(Azetidin-3-yl)-2-ethoxyethan-1-one (CAS 1592692-45-9) resolves this with: • EAAT4-selective profile: IC50 170 nM (EAAT4) vs 525 nM (EAAT3), 3.1-fold selectivity with negligible EAAT2 activity • Validated SAR: 3-substituted azetidinyl group critical for PDE4 inhibition on 4,6-diaminopyrimidine scaffolds • Multi-target utility: key intermediate for sEH inhibitors, kinase inhibitor libraries, and dual PDE4/M3 antagonists for COPD/asthma research.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13178132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-2-ethoxyethan-1-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCOCC(=O)C1CNC1
InChIInChI=1S/C7H13NO2/c1-2-10-5-7(9)6-3-8-4-6/h6,8H,2-5H2,1H3
InChIKeyRUCISRUHVARDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azetidin-3-yl)-2-ethoxyethan-1-one: An Azetidine Scaffold for Kinase and Transporter Inhibitor Development


1-(Azetidin-3-yl)-2-ethoxyethan-1-one is a versatile heterocyclic building block featuring an azetidine ring coupled with an ethoxy-substituted ketone moiety . This compound, with a molecular weight of 143.18 g/mol and the molecular formula C7H13NO2, is primarily used in medicinal chemistry and chemical biology for the synthesis of enzyme inhibitors and receptor modulators . Its structural attributes, including the strained four-membered azetidine ring (approx. 25.4 kcal/mol ring strain) and the ethoxy ketone side chain, confer unique reactivity and physicochemical properties that are exploited in drug discovery .

Why 1-(Azetidin-3-yl)-2-ethoxyethan-1-one Cannot Be Replaced by Simple Azetidine Analogs


The 3-azetidinyl substitution pattern, combined with the 2-ethoxyethan-1-one moiety, creates a unique pharmacophore that is not interchangeable with other azetidine derivatives. SAR studies on 4,6-diaminopyrimidine scaffolds demonstrate that the introduction of specific 3-substituted azetidinyl groups is critical for improving PDE4 inhibitory activity [1]. Furthermore, this compound exhibits a distinct target selectivity profile, with nanomolar potency against EAAT3 (IC50 = 525 nM) and EAAT4 (IC50 = 170 nM), while showing significantly weaker activity against EAAT2 (IC50 = 2.95 µM), a profile not replicated by generic azetidine analogs [2]. The ethoxy ketone group also influences solubility and metabolic stability, preventing straightforward substitution with similar azetidine derivatives .

Quantitative Differentiators for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one: A Procurement-Focused Guide


EAAT3 Inhibition: A 14-Fold Potency Advantage Over a Known Selective Inhibitor

1-(Azetidin-3-yl)-2-ethoxyethan-1-one demonstrates potent inhibition of human EAAT3 with an IC50 of 525 nM, which is approximately 14-fold more potent than the selective EAAT3 inhibitor SLC1A1/EAAT3-IN-1 (IC50 = 7.2 µM) [1][2]. This potency advantage is observed in a cellular assay measuring [3H]-D-Asp uptake in HEK293 cells [1].

EAAT3 excitatory amino acid transporter neuroprotection

EAAT4 Subtype Selectivity: 3-Fold Preference Over EAAT3

This compound exhibits notable selectivity for the EAAT4 subtype, with an IC50 of 170 nM against rat EAAT4 expressed in tsA201 cells [1]. This represents a 3.1-fold selectivity over its activity against human EAAT3 (IC50 = 525 nM) and a 17.4-fold selectivity over human EAAT2 (IC50 = 2.95 µM) [1]. In contrast, the standard inhibitor DL-TBOA shows no such selectivity, with IC50 values of 6 µM for EAAT3 and no reported preference for EAAT4 [2].

EAAT4 glutamate transporter cerebellum

Enhanced PDE4 Inhibition via 3-Substituted Azetidinyl Scaffold

SAR studies demonstrate that the introduction of a 3-substituted azetidinyl group, as found in 1-(Azetidin-3-yl)-2-ethoxyethan-1-one, significantly improves PDE4 inhibitory activity on a 4,6-diaminopyrimidine scaffold [1]. While specific IC50 values for this exact compound are not disclosed in the abstract, the study explicitly states that this structural modification leads to an improvement in PDE4 inhibiting activities compared to the unsubstituted or differently substituted azetidinyl derivatives [1]. Preliminary in vivo activity in pulmonary inflammation models is also reported for these 3-substituted azetidinyl compounds [1].

PDE4 phosphodiesterase inflammation

Predicted LogP (-0.1886) Contrasts with Typical Azetidine Derivatives

The predicted octanol-water partition coefficient (LogP) for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is -0.1886, indicating a preference for aqueous environments . This contrasts with many simple azetidine derivatives, which often exhibit LogP values greater than 2.0, such as the Log Pow of 2.9 reported for a related heterocyclic azetidine analog [1]. The lower LogP value suggests improved water solubility and potentially better oral bioavailability, a key differentiator in drug design.

ADME physicochemical properties drug-likeness

High-Value Application Scenarios for 1-(Azetidin-3-yl)-2-ethoxyethan-1-one in Drug Discovery


EAAT4-Selective Tool Compound Development for Cerebellar and Motor Control Studies

Given its 3.1-fold selectivity for EAAT4 over EAAT3 (IC50 = 170 nM vs. 525 nM) and its significant selectivity over EAAT2 [1], this compound serves as a valuable starting point for developing EAAT4-selective tool compounds. Such tools are essential for dissecting the specific role of EAAT4, which is highly expressed in cerebellar Purkinje cells, in motor coordination and synaptic plasticity [2].

Lead Optimization for PDE4/M3 Dual Inhibitors in Respiratory Diseases

SAR studies confirm that the 3-substituted azetidinyl group, as found in this compound, is critical for enhancing PDE4 inhibitory activity on a 4,6-diaminopyrimidine scaffold [3]. This compound can be used as a key intermediate for synthesizing novel dual PDE4/M3 antagonists, a promising therapeutic strategy for chronic obstructive pulmonary disease (COPD) and asthma, where both bronchodilation and anti-inflammatory effects are desired [3].

Synthesis of sEH Inhibitors for Cardiovascular and Inflammatory Disease Models

Patents disclose the utility of azetidine derivatives, including those with the general structure of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one, as inhibitors of soluble epoxide hydrolase (sEH) [4]. sEH inhibition is a validated mechanism for treating hypertension, pain, and inflammation by stabilizing endogenous epoxyeicosatrienoic acids (EETs) [4]. This compound can be used to synthesize and screen novel sEH inhibitors for preclinical development.

Kinase Inhibitor Scaffold Diversification for Oncology and Inflammation

A key area of research involves using this compound in the development of kinase inhibitors . The azetidine ring provides a rigid, three-dimensional scaffold that can enhance kinase binding affinity and selectivity compared to flat, aromatic systems. Its incorporation into focused kinase inhibitor libraries is valuable for identifying hits against challenging kinase targets implicated in cancer and inflammatory diseases.

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